Necroptosis-IN-1

Description

Historical Context of Regulated Necrosis Discovery

For many years, cell death was primarily categorized into two distinct processes: apoptosis, a programmed and orderly form of cell suicide, and necrosis, considered an uncontrolled and chaotic cellular demise resulting from injury. wikipedia.org Apoptosis was recognized as a genetically programmed and regulated process crucial for development and tissue homeostasis, while necrosis was viewed as a passive consequence of external insults like trauma or infection. wikipedia.orgcolumbia.edunih.gov

This long-held paradigm began to shift with the growing realization that not all non-apoptotic cell death was unregulated. nih.govnih.gov Researchers observed that in some instances of developmental cell death, the morphology was not apoptotic, yet the process appeared to be programmed. nih.gov The first molecular insights into cell death pathways emerged in the 1980s with the identification of genes involved in apoptosis. ahajournals.org However, it became evident that cells possessed alternative, regulated ways to die, especially when the apoptotic machinery was compromised. nih.gov

The concept of "regulated necrosis" gained significant traction with the discovery that cell death with necrotic features could be initiated by specific signaling pathways. columbia.eduahajournals.org This form of cell death, later termed necroptosis, was found to be distinct from apoptosis as it is independent of caspases, the key executioner enzymes of apoptosis. researchgate.netwikipedia.org Instead, it is driven by a kinase-mediated signaling cascade. researchgate.net The recognition that necrosis could be a regulated process, and therefore potentially druggable, marked a significant turning point in the field of cell death research. nih.gov

Identification and Early Characterization of Necroptosis-IN-1 (Necrostatin-1) as a Necroptosis Inhibitor

The breakthrough in understanding and manipulating necroptosis came with the identification of a small molecule inhibitor, initially designated this compound and widely known as Necrostatin-1 (Nec-1). frontiersin.orgnih.gov Nec-1 was discovered in 2005 through a chemical library screening for compounds that could prevent necrotic cell death induced by tumor necrosis factor (TNF) in a human monocytic cell line where caspases were inhibited. columbia.edufrontiersin.orgacs.org

Subsequent studies revealed that Nec-1 is a specific, allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway. nih.govnih.govtocris.com By binding to a hydrophobic pocket in the kinase domain of RIPK1, Nec-1 prevents its autophosphorylation, a critical step for the activation of necroptosis. nih.gov This inhibition of RIPK1 kinase activity effectively blocks the downstream signaling cascade that leads to necroptotic cell death. nih.govthieme-connect.comdovepress.com

Necrostatins are a class of compounds that inhibit necroptosis, with Nec-1 being the most extensively studied member. frontiersin.orgnih.gov The identification of Nec-1 provided a crucial pharmacological tool to dissect the molecular mechanisms of necroptosis and to investigate its role in various pathological conditions. nih.govnih.gov It established RIPK1 kinase activity as a central and druggable node in the necroptosis pathway. nih.govthieme-connect.com

Fundamental Role of Necroptosis in Biological Systems and Disease Pathogenesis

Necroptosis is now recognized as a fundamental biological process with diverse roles in both physiological and pathological settings. mdpi.combmbreports.org Unlike apoptosis, which is generally non-inflammatory, necroptosis is a pro-inflammatory mode of cell death. columbia.edujci.org The rupture of the cell membrane during necroptosis leads to the release of intracellular contents, including damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response. researchgate.netbmbreports.org

This inflammatory nature of necroptosis is a double-edged sword. On one hand, it plays a crucial role in host defense against pathogens, particularly viruses that express caspase inhibitors to evade apoptosis. wikipedia.org By providing an alternative cell death pathway, necroptosis can eliminate infected cells and restrict pathogen replication. wikipedia.orgfrontiersin.org

On the other hand, dysregulated necroptosis is implicated in the pathogenesis of a wide range of human diseases. mdpi.comresearchgate.net Its pro-inflammatory nature can contribute to tissue damage and chronic inflammation. bmbreports.orgresearchgate.net Numerous studies have linked necroptosis to inflammatory diseases, neurodegenerative disorders, cardiovascular conditions, and certain types of cancer. nih.govmdpi.comjci.org For instance, necroptosis is involved in ischemic injury in the brain and heart, as well as in the pathology of conditions like Crohn's disease and pancreatitis. researchgate.netwikipedia.org The involvement of necroptosis in such a broad spectrum of diseases highlights the therapeutic potential of inhibiting this pathway with compounds like this compound. researchgate.netmdpi.com

Propriétés

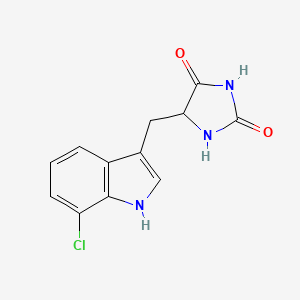

IUPAC Name |

5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHEBPGIQHYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Necroptosis Inhibition by Necroptosis-in-1

Central Role of Receptor-Interacting Protein Kinase 1 (RIPK1) in Necroptosis Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator in the necroptosis signaling cascade. oaepublish.comfrontiersin.org It functions as a key molecular switch that determines cell fate, toggling between survival, apoptosis, and necroptosis. nih.govnih.gov The initiation of necroptosis is often triggered by the activation of death receptors, such as tumor necrosis factor receptor 1 (TNFR1). wikipedia.orgabcam.com Upon ligand binding, TNFR1 recruits a series of proteins, including RIPK1, to form a membrane-associated complex known as Complex I. frontiersin.orgnih.gov

Within Complex I, RIPK1 can be ubiquitinated, which promotes the activation of pro-survival signaling pathways like NF-κB and MAPK. nih.govmdpi.com However, under conditions where caspase-8, a key apoptotic enzyme, is inhibited or absent, RIPK1 can dissociate from Complex I to form a cytosolic complex called the necrosome. wikipedia.orgabcam.com The kinase activity of RIPK1 is essential for its role in initiating necroptosis. frontiersin.orgnih.gov Autophosphorylation of RIPK1 is a key step in its activation, enabling it to recruit and activate downstream signaling components. frontiersin.orgmdpi.com

Necroptosis-IN-1 as a Modulator of RIPK1 Kinase Activity

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1. nih.govnih.gov It functions by binding to the ATP-binding pocket of RIPK1, thereby preventing the transfer of phosphate groups and inhibiting its catalytic function. acs.org By blocking the kinase activity of RIPK1, this compound effectively prevents the autophosphorylation of RIPK1 and its subsequent activation. nih.govthieme-connect.com This inhibitory action is crucial in halting the progression of the necroptotic signal.

The specificity of this compound for RIPK1 kinase activity has been a key factor in its use as a chemical probe to study necroptosis. acs.orgnephrologie-dresden.org It allows researchers to dissect the specific contributions of RIPK1's kinase function from its scaffolding functions in various signaling pathways. nih.gov

Downstream Modulation of RIPK3 and MLKL Phosphorylation and Oligomerization by this compound

The inhibition of RIPK1 kinase activity by this compound has profound downstream consequences. Activated RIPK1 is responsible for recruiting and activating another key kinase in the necroptosis pathway, Receptor-Interacting Protein Kinase 3 (RIPK3). jcancer.orgnih.gov This interaction occurs through their respective RIP homotypic interaction motifs (RHIMs), leading to the phosphorylation and activation of RIPK3. nih.govnih.gov

Activated RIPK3, in turn, phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis. abcam.comjcancer.org The phosphorylation of MLKL by RIPK3 triggers a conformational change, leading to its oligomerization and translocation to the plasma membrane. biologists.comlife-science-alliance.org By inhibiting RIPK1, this compound prevents the initial activation of RIPK3, thereby blocking the subsequent phosphorylation and oligomerization of MLKL. thieme-connect.comjcancer.org This effectively halts the entire downstream signaling cascade that leads to membrane disruption and cell death.

Influence on Necrosome Complex Formation and Stability

The necrosome is a large, multi-protein complex that serves as the signaling platform for necroptosis. abcam.comnephrologie-dresden.org Its core components are RIPK1, RIPK3, and MLKL. jcancer.orgmdpi.com The formation of a stable necrosome is a critical step in the execution of necroptotic cell death. nih.gov The kinase activity of RIPK1 is essential for the assembly and stability of this complex. nih.govnih.gov

This compound, by inhibiting the kinase function of RIPK1, directly interferes with the formation of the necrosome. thieme-connect.com Without the initial RIPK1-mediated phosphorylation events, the recruitment and activation of RIPK3 are impaired, preventing the stable assembly of the necrosome. biologists.combiorxiv.org This disruption of the necrosome complex is a primary mechanism through which this compound prevents the execution of necroptosis.

Interplay with Other Signaling Pathways Modulated by RIPK1 in the Context of this compound Action (e.g., NF-κB, MAPK Cascades)

RIPK1 is a pleiotropic molecule that participates in signaling pathways beyond necroptosis, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for inflammation and cell survival. nih.govmdpi.com The scaffolding function of RIPK1, independent of its kinase activity, is important for the activation of these pathways within Complex I. nih.govrsc.org

Because this compound specifically targets the kinase activity of RIPK1, its effect on NF-κB and MAPK signaling can be complex. In the context of TNF-α signaling, the inhibition of RIPK1 kinase activity by this compound can prevent the switch from pro-survival signaling to cell death. mdpi.comrsc.org However, the impact on the basal activity of NF-κB and MAPK pathways can vary depending on the cellular context. nih.govrsc.org It is important to note that while this compound primarily blocks the necroptotic and RIPK1-dependent apoptotic pathways, the scaffolding functions of RIPK1 in pro-survival signaling may remain largely intact. nih.govnih.gov

Specificity Considerations and Potential Mechanistic Nuances of this compound in Cellular Contexts

While this compound is a potent and widely used inhibitor of RIPK1 kinase activity, it is essential to consider its specificity and potential off-target effects. acs.org Structure-activity relationship studies have led to the development of more stable and specific analogs, such as Nec-1s. nih.gov However, at high concentrations, even these improved inhibitors may exhibit off-target activities. acs.org

Furthermore, the cellular context can influence the mechanistic nuances of this compound action. For instance, in some forms of necroptosis that are independent of RIPK1 kinase activity, such as those mediated by TRIF or ZBP1, this compound would not be an effective inhibitor. mdpi.com The expression levels of key necroptotic proteins and the presence of other signaling inputs can all modulate the cellular response to this compound. mdpi.comnih.gov Therefore, careful interpretation of experimental results within specific cellular and disease models is crucial.

Data Tables

Table 1: Key Proteins in the Necroptosis Pathway Targeted by this compound

| Protein | Function in Necroptosis | Effect of this compound |

| RIPK1 | Initiates necroptotic signal through its kinase activity. frontiersin.orgnih.gov | Directly inhibits kinase activity. nih.govthieme-connect.com |

| RIPK3 | Recruited and activated by RIPK1; phosphorylates MLKL. jcancer.orgnih.gov | Indirectly inhibited due to lack of RIPK1 activation. thieme-connect.com |

| MLKL | Executioner protein; oligomerizes and translocates to the membrane upon phosphorylation. jcancer.orglife-science-alliance.org | Phosphorylation and oligomerization are blocked. thieme-connect.comjcancer.org |

Table 2: Summary of this compound's Mechanistic Actions

| Mechanism | Description |

| RIPK1 Kinase Inhibition | Binds to the ATP pocket of RIPK1, preventing autophosphorylation and activation. nih.govacs.org |

| Downstream Signal Blockade | Prevents the phosphorylation and activation of RIPK3 and MLKL. thieme-connect.comjcancer.org |

| Necrosome Disruption | Inhibits the formation and stability of the RIPK1-RIPK3-MLKL complex. thieme-connect.combiorxiv.org |

Cellular and Subcellular Effects of Necroptosis-in-1

Impact on Plasma Membrane Integrity and Permeabilization

A hallmark of necroptosis is the loss of plasma membrane integrity, leading to cell lysis. medchemexpress.commdpi.com This process is executed by the mixed-lineage kinase domain-like (MLKL) protein, the most downstream effector of the necroptosis pathway. mdpi.com Upon activation, MLKL translocates to the plasma membrane, where it oligomerizes and forms pores, disrupting the membrane's integrity. mdpi.comnovusbio.com This leads to cell swelling and eventual rupture. mdpi.comfrontiersin.org

Necroptosis-IN-1, by inhibiting the kinase activity of RIPK1, prevents the downstream phosphorylation and activation of RIPK3 and subsequently MLKL. thieme-connect.commdpi.com This blockade effectively preserves plasma membrane integrity by halting the formation of MLKL-mediated pores. mdpi.com Studies have shown that treatment with RIPK1 inhibitors like this compound can prevent the rapid plasma membrane permeabilization that is characteristic of necroptotic cell death. atsjournals.org The process of membrane disruption during necroptosis is characterized by an influx of ions like Ca²⁺ and Na⁺, leading to osmotic imbalance and cell swelling. novusbio.commdpi.com

Table 1: Effect of this compound on Plasma Membrane Integrity

| Cellular Event | Effect of Necroptosis Induction | Effect of this compound Treatment |

|---|---|---|

| MLKL Translocation to Plasma Membrane | Increased | Inhibited |

| Plasma Membrane Pore Formation | Present | Absent |

| Plasma Membrane Permeabilization | Increased | Decreased |

Regulation of Organelle Homeostasis by this compound (e.g., Mitochondrial Function, Endoplasmic Reticulum Stress)

Necroptosis is intricately linked with the function of cellular organelles, particularly mitochondria and the endoplasmic reticulum (ER). The necrosome complex, which includes RIPK1, can influence mitochondrial function by increasing the production of reactive oxygen species (ROS), which can further promote necroptosis. mdpi.com Additionally, necroptosis can trigger ER stress. elsevier.esnih.gov

This compound, by inhibiting RIPK1, can indirectly preserve organelle homeostasis. By preventing the formation of the necrosome, it can mitigate the downstream effects on mitochondria, such as excessive ROS production. mdpi.com Research indicates that the activation of the necrosome can lead to mitochondrial dysfunction. mdpi.com

Furthermore, necroptosis has been shown to activate ER stress sensors like PERK, IRE1α, and ATF6 in a manner dependent on the RIPK1-RIPK3-MLKL axis. nih.govpnas.org Activated MLKL can translocate to the ER membrane and directly initiate ER stress signaling. nih.govpnas.org By blocking this cascade at the level of RIPK1, this compound can prevent the induction of ER stress associated with necroptosis. Some studies suggest that ER stress itself can induce necroptosis, creating a potential feedback loop. mdpi.com

Table 2: this compound and Organelle Homeostasis

| Organelle | Effect of Necroptosis Induction | Effect of this compound Treatment |

|---|---|---|

| Mitochondria | Increased ROS production, potential dysfunction. mdpi.com | Mitigation of ROS production, preservation of function. |

| Endoplasmic Reticulum | Activation of ER stress sensors (PERK, IRE1α, ATF6). nih.govpnas.org | Prevention of ER stress sensor activation. |

Modulation of Cellular Inflammatory Responses and Cytokine Release by this compound

A key feature that distinguishes necroptosis from apoptosis is its pro-inflammatory nature. nih.govnih.gov The rupture of the plasma membrane during necroptosis leads to the release of intracellular contents, which act as signals to trigger an inflammatory response. spandidos-publications.com This includes the release of various pro-inflammatory cytokines and chemokines. dovepress.comrsc.orgmdpi.com

This compound significantly dampens this inflammatory response by preventing necroptotic cell death. By inhibiting RIPK1, it blocks the entire downstream cascade that leads to cell lysis and the subsequent release of inflammatory mediators. nih.govmdpi.com For instance, the release of cytokines such as TNF-α and various interleukins (e.g., IL-1α, IL-6, IL-8) is a known consequence of necroptosis. dovepress.commdpi.com Inhibition of RIPK1 with compounds like this compound has been shown to reduce the production and release of these inflammatory cytokines. nih.govspandidos-publications.com In some contexts, RIPK1 activation itself can drive the production of TNF mRNA, independent of its role in cell death. nih.gov

Effects on Damage-Associated Molecular Patterns (DAMPs) Release

The inflammatory nature of necroptosis is largely attributed to the release of Damage-Associated Molecular Patterns (DAMPs) from the dying cells. mdpi.comfrontiersin.org DAMPs are endogenous molecules that, when released into the extracellular space, signal tissue damage and activate the innate immune system. frontiersin.org Key DAMPs released during necroptosis include high-mobility group box 1 (HMGB1), ATP, and mitochondrial DNA. dovepress.comfrontiersin.orgfrontiersin.org

This compound effectively prevents the release of DAMPs by preserving the integrity of the plasma membrane. By inhibiting RIPK1-mediated necroptosis, the cellular contents, including DAMPs like HMGB1, are contained within the cell. semanticscholar.orgfrontiersin.org The release of HMGB1 is a well-documented event in necroptosis and contributes significantly to the ensuing inflammation. frontiersin.orgsemanticscholar.orgatsjournals.org Studies have demonstrated that inhibiting RIPK1 or MLKL can attenuate the release of HMGB1. frontiersin.orgfrontiersin.orgatsjournals.org

Table 3: Impact of this compound on DAMPs Release

| DAMP | Role in Necroptosis | Effect of this compound Treatment |

|---|---|---|

| HMGB1 | Released upon cell lysis, potent inflammatory mediator. frontiersin.orgsemanticscholar.org | Release is inhibited. frontiersin.org |

| ATP | Released from dying cells, acts as a "find-me" signal for immune cells. dovepress.com | Release is prevented. |

| Mitochondrial DNA | Released during necroptosis, can activate inflammatory pathways. frontiersin.org | Release is blocked. |

Influence on Programmed Cell Death Fate Decisions (Necroptosis vs. Apoptosis)

The decision for a cell to undergo either apoptosis or necroptosis is a critical regulatory checkpoint, often dictated by the activity of caspase-8. frontiersin.orgnih.gov In the presence of active caspase-8, the cell is typically directed towards apoptosis, as caspase-8 can cleave and inactivate RIPK1, thereby preventing the initiation of necroptosis. nih.gov However, when caspase-8 is inhibited or absent, the balance shifts, and the cell can proceed down the necroptotic pathway. spandidos-publications.commdpi.com

This compound, by specifically inhibiting the kinase activity of RIPK1, plays a crucial role in this cell fate decision. When necroptosis is triggered in a situation where caspases are inhibited, the addition of this compound can block the necroptotic pathway. nih.govthieme-connect.com This can, in some cellular contexts, shift the balance back towards apoptosis if the apoptotic machinery is still functional. mdpi.com For example, in certain cancer cell lines, inhibiting RIPK1 with Necrostatin-1 (a related compound) can restore apoptosis. mdpi.com Therefore, this compound can act as a molecular switch, influencing whether a cell succumbs to necroptosis or potentially an alternative death pathway like apoptosis, depending on the specific cellular context and stimuli. mdpi.comoatext.com

Research Applications of Necroptosis-in-1 in in Vitro Models

Establishment of Necroptosis Induction Protocols in Immortalized Cell Lines Utilizing Necroptosis-IN-1

The establishment of reliable necroptosis induction protocols in immortalized cell lines is fundamental for research. These protocols often involve a combination of stimuli to shift the cellular fate from apoptosis to necroptosis. A common approach is to treat cells with Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor, such as Z-VAD-FMK. nih.govpor-journal.com Inhibiting caspases is crucial, as caspase-8 normally cleaves and inactivates RIPK1 and RIPK3, thereby suppressing necroptosis. nih.gov In some cell systems, an inhibitor of apoptosis proteins (IAPs) antagonist, like a Smac mimetic, is also added to further promote the formation of the necroptotic complex. nih.govthieme-connect.com

In this context, this compound or its analog Nec-1 is used as a specific inhibitor to confirm that the observed cell death is indeed necroptosis mediated by RIPK1. por-journal.commdpi.com If the addition of this compound rescues cells from death induced by the TNF-α/Z-VAD-FMK cocktail, it provides strong evidence that the cell death pathway is dependent on the kinase activity of RIPK1. researchgate.net This methodology has been applied across various immortalized cell lines, including human colon adenocarcinoma HT-29 cells, human monocytic U937 cells, and murine L929 fibrosarcoma cells. por-journal.comthieme-connect.com

Table 1: Examples of Necroptosis Induction Protocols in Immortalized Cell Lines

| Cell Line | Typical Stimuli | Role of this compound / Nec-1 | Research Finding |

| HT-29 (Human colon cancer) | TNF-α + Smac mimetic + Z-VAD-FMK (TSZ) | Inhibits TSZ-induced cell death. | Confirms cell death is RIPK1-dependent necroptosis. thieme-connect.com |

| L929 (Mouse fibrosarcoma) | TNF-α + Z-VAD-FMK (T/Z) | Blocks T/Z-induced necroptosis. | Demonstrates the essential role of RIPK1 kinase activity in TNF-mediated necroptosis. pnas.org |

| Jurkat (Human T-cell leukemia) | Smac mimetic + TNF-α (in FADD-deficient cells) | Prevents cell death in FADD-deficient cells. | Shows necroptosis as an alternative death pathway when apoptosis is blocked upstream. nih.gov |

| U937 (Human monocytic) | TNF-α + Z-VAD-FMK | Identified as a necroptosis inhibitor in the initial screen. | Served as a foundational tool to distinguish necroptosis from apoptosis. acs.org |

Use of this compound in Primary Cell Cultures for Mechanistic Investigations of Necroptosis

Beyond immortalized cell lines, this compound and its analogs are employed in primary cell cultures to investigate the mechanisms of necroptosis in a more physiologically relevant context. These studies help to understand the role of necroptosis in various pathologies. For example, research on primary cultures of rat cortical cells has shown that Nec-1 can reduce cell death induced by NMDA receptor-mediated excitotoxicity, suggesting a necroptotic component in this form of neuronal injury. por-journal.com

Similarly, studies using primary nasal polyp cells from patients with chronic rhinosinusitis with nasal polyps (CRSwNP) have explored the role of necroptosis in inflammation. In these primary cells, damage-associated molecular patterns (DAMPs) like ATP or IL-1α can stimulate the expression of inflammatory cytokines. dovepress.com The use of necroptosis inhibitors in such primary cell models helps to link the necroptotic pathway to specific inflammatory responses and disease pathogenesis. dovepress.com Another study demonstrated that RIPK1 inhibition could prevent necroptosis in oligodendrocytes when they were co-cultured with microglia and astrocytes that had been activated to induce necroptosis, highlighting intercellular signaling in neuroinflammation. frontiersin.org

High-Throughput Screening Platforms Employing this compound for Novel Inhibitor Discovery

The development of high-throughput screening (HTS) platforms has accelerated the discovery of novel small-molecule inhibitors of necroptosis. researchgate.net In these assays, this compound or, more commonly, its parent compound Nec-1, serves as a crucial positive control. acs.org A typical phenotypic HTS involves screening large chemical libraries for compounds that prevent necroptosis induced in a specific cell line, such as L929 or FADD-deficient Jurkat cells. acs.org

The process involves inducing necroptosis in thousands of wells and measuring cell viability. researchgate.net Wells treated with a test compound that show high cell viability are identified as "hits." The inclusion of Nec-1 as a control validates the assay's ability to detect true necroptosis inhibitors. acs.org These HTS campaigns have successfully identified novel chemical scaffolds for necroptosis inhibition, some of which may act through new mechanisms. researchgate.net For instance, one screen of over 250,000 compounds identified 356 hits that inhibited necroptosis, leading to the discovery of new compound series for further development. researchgate.netacs.org

Table 2: High-Throughput Screening for Necroptosis Inhibitor Discovery

| Screening Campaign | Cell System(s) | Induction Method | Role of Nec-1 | Key Outcome |

| Phenotypic Screen for Necrostatins | Human U937 cells | TNF-α + Z-VAD-FMK | N/A (Discovery Screen) | Initial identification of Nec-1 and other necrostatins. acs.org |

| HTS for Novel Inhibitors | Mouse L929 & Human FADD-deficient Jurkat cells | TNF-α induced | Positive Control & Benchmark | Identified 356 hit compounds from >250,000 screened. researchgate.netacs.org |

| GSK RIPK3 Inhibitor Screen | N/A (Biochemical Assay) | N/A (Recombinant Protein) | N/A (Targeted screen) | Identified potent and specific RIPK3 inhibitors like GSK'872. acs.org |

Elucidation of Downstream Signaling Events and Protein Interactions Using this compound

This compound is a vital tool for elucidating the downstream signaling cascade that executes necroptotic cell death. The core of this pathway is the formation of a signaling complex known as the necrosome. mdpi.com Following TNF-α stimulation and caspase-8 inhibition, RIPK1 is deubiquitinated and undergoes autophosphorylation. rsc.org This activated RIPK1 then recruits RIPK3, leading to the formation of an amyloid-like signaling complex. frontiersin.orgmdpi.com

This RIPK1-RIPK3 complex, or necrosome, then recruits and phosphorylates the downstream effector MLKL. nih.govnih.gov Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. mdpi.comnih.gov

By using this compound, which inhibits the kinase activity of RIPK1, researchers can probe these specific steps. thieme-connect.com Studies using Nec-1 have shown that its application prevents the phosphorylation of RIPK1 and RIPK3 and blocks the formation of the necrosome. thieme-connect.com This confirms that RIPK1's kinase function is the critical initiating event for the downstream assembly and activation of the necroptotic machinery. Furthermore, inhibitors have been used to show that MLKL acts downstream of RIPK1 and RIPK3, as direct MLKL inhibition also blocks necroptosis. nih.gov Some research has also pointed to the involvement of other proteins, such as Heat Shock Protein 70 (Hsp70), in promoting the polymerization of MLKL, a process that can be investigated using specific chemical probes. pnas.org

Table 3: Downstream Signaling Events Investigated with this compound/Nec-1

| Signaling Event | Experimental Observation | Conclusion from Inhibition |

| RIPK1 Phosphorylation | In necroptosis-induced cells, RIPK1 becomes phosphorylated. | Nec-1 treatment prevents RIPK1 phosphorylation. thieme-connect.com |

| Necrosome Formation | RIPK1 and RIPK3 co-immunoprecipitate, indicating complex formation. | Nec-1 treatment blocks the interaction between RIPK1 and RIPK3. thieme-connect.com |

| MLKL Phosphorylation | Following RIPK1/RIPK3 activation, MLKL is phosphorylated. | Inhibition of RIPK1 with Nec-1 prevents the downstream phosphorylation of MLKL. rsc.org |

| MLKL Translocation & Oligomerization | Phosphorylated MLKL forms oligomers and moves to the plasma membrane. | By blocking the initial RIPK1 signal, Nec-1 prevents MLKL oligomerization and membrane translocation. nih.gov |

Investigations of Necroptosis-in-1 in Pre-clinical in Vivo Disease Models

Neurodegenerative Diseases Research

Accumulating evidence from studies on animal models suggests that necroptosis is a significant contributor to neuronal loss in several neurodegenerative disorders. mdpi.comnih.gov Pharmacological inhibition of RIPK1 by Necroptosis-IN-1 has demonstrated neuroprotective effects in numerous in vivo models, highlighting a mechanistic role for this pathway in disease progression. mdpi.com

Necroptosis has been identified as a potential mechanism of neuronal death in Alzheimer's disease (AD). Studies of post-mortem human AD brains have revealed the activation of RIPK1. frontiersin.org In pre-clinical models, research indicates that beta-amyloid (Aβ) aggregates can trigger neuronal necroptosis through the RIPK1-Mixed Lineage Kinase Domain-like protein (MLKL) signaling axis, a process that is effectively blocked by this compound. nih.gov

In a xenograft model where human stem cell-derived neurons were exposed to Aβ plaque pathology in a mouse brain, the neurons exhibited signs of necroptosis activation. nih.gov Furthermore, in vitro experiments have shown that conditioned media from microglia activated by Aβ oligomers can induce neuronal necroptosis, an effect that was counteracted by Necrostatin-1s (Nec-1s), a more stable analog of this compound. frontiersin.org These findings collectively point to the necroptotic pathway as a contributor to the neurodegenerative process in AD. d-nb.info

Table 1: Research Findings of this compound in Alzheimer's Disease Models

| Animal Model | Key Research Findings | Molecular Observations | Reference(s) |

|---|---|---|---|

| APP/PS1 Mice | Treatment with this compound was investigated to assess its impact on AD pathology. | Aβ aggregates induce neuronal necrosis through the RIPK1-MLKL axis. | nih.gov |

| Xenograft Model (Human neurons in AppNL-G-F/Rag2-/- mouse brain) | Human neurons exposed to amyloid pathology displayed activation of GVD-necroptosis. | Pathological Tau accumulation and GVD-necroptosis activation were observed in the xenografted neurons. | nih.gov |

The involvement of necroptosis in Parkinson's disease (PD) has been demonstrated in various pre-clinical models. mdpi.com In mouse models using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound treatment conferred neuroprotective effects, suppressing microglial activation and protecting dopaminergic neurons from cell death. mdpi.comfrontiersin.orgewha.ac.kr Similarly, in 6-hydroxydopamine (6-OHDA) based models, this compound prevented neurite degeneration. mdpi.com

Pharmacological inhibition of RIPK1 with Nec-1s in a PD mouse model was shown to decrease the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and prevent the reduction of nerve fiber density in the striatum, leading to improved motor performance. frontiersin.orgbiorxiv.org These studies collectively implicate the RIPK1-RIPK3-MLKL necroptosis pathway as a critical element in the degeneration of dopaminergic neurons characteristic of PD. frontiersin.org

Table 2: Research Findings of this compound in Parkinson's Disease Models

| Animal Model | Key Research Findings | Molecular Observations | Reference(s) |

|---|---|---|---|

| MPTP-induced Mouse Model | This compound and its analog Nec-1s protected against dopaminergic neuronal cell death and inhibited microglial activation. | Inhibition of RIPK1 reduced dopaminergic neuron loss in the SNc and prevented fiber density decline in the striatum. | mdpi.comfrontiersin.orgewha.ac.kr |

| 6-OHDA-induced Rat/Mouse Model | Pharmacological inhibition of the necroptosis machinery delayed neurite degeneration. | Necroptosis activation was observed in the toxin-based model. Inhibition of RIPK1, RIPK3, and MLKL delayed axonal degeneration. | mdpi.combiorxiv.org |

Research strongly suggests that necroptosis plays a role in the pathology of multiple sclerosis (MS). mdpi.com The activation of key necroptosis mediators, including RIPK1, RIPK3, and MLKL, has been identified in cortical lesions from human MS brain specimens. spandidos-publications.comnih.gov In vivo studies using the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for MS, have shown that this compound can effectively alleviate disease severity and reduce pathological damage. spandidos-publications.com

Treatment with this compound in the EAE model significantly decreased the number of lesions and inflammatory cell infiltration in spinal cord tissues. spandidos-publications.com Mechanistically, this compound was found to protect oligodendrocytes, the myelin-producing cells of the central nervous system, from TNF-α-induced necroptosis. spandidos-publications.comnih.gov It also suppressed the production of pro-inflammatory cytokines. spandidos-publications.com These findings highlight RIPK1 inhibition as a potential strategy for mitigating the oligodendrocyte death and demyelination seen in MS. nih.gov

Table 3: Research Findings of this compound in Multiple Sclerosis Models

| Animal Model | Key Research Findings | Molecular Observations | Reference(s) |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | This compound alleviated disease severity, reduced lesions, and decreased inflammatory infiltrates in the spinal cord. | Nec-1 suppressed apoptosis and necroptosis of oligodendrocyte precursor cells and reduced levels of TNFα, IFNγ, and IL-1β. | spandidos-publications.com |

| Cuprizone-induced Demyelination Model | Inhibition of RIPK1 protects against oligodendrocyte cell death. | Necroptosis mediates oligodendrocyte degeneration induced by TNF-α. | nih.gov |

The role of necroptosis in amyotrophic lateral sclerosis (ALS) is a subject of ongoing investigation with some conflicting findings. researchgate.net Several studies utilizing the SOD1G93A transgenic mouse model of ALS have suggested that necroptosis contributes to the disease. In these models, treatment with the RIPK1 inhibitor Nec-1s was reported to delay the onset of motor dysfunction, improve motor activity, and rescue axonal myelination defects. frontiersin.orgeneuro.org Furthermore, research using co-cultures has shown that astrocytes derived from sporadic ALS patients can induce necroptosis in motor neurons, a process that can be prevented by RIPK1 inhibitors. alzforum.org

Conversely, other significant studies challenge the role of the canonical necroptosis pathway in ALS-related motor neuron death. One study that genetically removed MLKL, the terminal executioner of necroptosis, in SOD1G93A mice found no effect on disease onset, progression, survival, or motor neuron degeneration. nih.gov Another neuropathological study reported a lack of the necrosome complex in the central cortex and spinal cord of ALS patients. nih.gov These discrepancies indicate that while RIPK1 activity may be involved in the pathology, the necessity of the downstream necroptosis pathway in causing motor neuron death in all ALS contexts remains unclear.

Table 4: Research Findings of this compound in Amyotrophic Lateral Sclerosis (ALS) Models

| Animal Model / System | Key Research Findings | Molecular Observations | Reference(s) |

|---|---|---|---|

| SOD1G93A Transgenic Mouse Model | Administration of Nec-1s delayed the onset of the ALS phenotype and rescued axonal myelination defects. | Inhibition of RIPK1 was shown to be protective. | frontiersin.orgeneuro.org |

| SOD1G93A; Mlkl-/- Mouse Model | Genetic ablation of MLKL did not alter disease onset, progression, or survival. | Motor neuron degeneration and neuroinflammation were independent of MLKL expression. | nih.gov |

Necroptosis is strongly implicated as a key mechanism of cell death following acute brain injuries. Pharmacological analysis with this compound has been instrumental in demonstrating its role in various injury models. aginganddisease.org

In animal models of ischemic stroke , such as the middle cerebral artery occlusion (MCAO) model, treatment with this compound significantly reduces infarct volume, neuronal death, and improves neurobehavioral outcomes. aginganddisease.orgnih.govbioworld.com The protective effect is achieved by inhibiting the RIPK1-mediated activation of RIPK3 and MLKL. aginganddisease.org Beyond preventing direct cell death, this compound also mitigates the inflammatory response following ischemia, reducing the formation of inflammatory cytokines like IL-1β. aginganddisease.org In a model of chronic ischemic stroke, this compound was also shown to prevent subsequent cognitive impairment. nih.gov

In models of intracerebral hemorrhage (ICH) , where brain damage is caused by bleeding within the brain tissue, this compound has also shown significant therapeutic potential. Studies using autologous blood or collagenase injection models in rodents demonstrate that this compound administration reduces neuronal cell death, decreases brain edema, and improves neurological function. ahajournals.orgahajournals.org The compound protects neurons from the toxicity induced by hemin, a breakdown product of hemoglobin. ahajournals.orgfrontiersin.org

In traumatic brain injury (TBI) models, such as the controlled cortical impact (CCI) model, this compound treatment alleviates brain tissue damage, reduces motor dysfunction, and exerts anti-inflammatory effects. nih.gov

Table 5: Research Findings of this compound in Acute Brain Injury Models

| Injury Model | Animal Model | Key Research Findings | Molecular Observations | Reference(s) |

|---|---|---|---|---|

| Ischemic Stroke | Mouse/Rat (MCAO) | Reduced infarct volume, decreased neuronal death, and improved neurological and cognitive function. | Inhibited RIPK1 phosphorylation (Ser166) and subsequent activation of RIPK3/MLKL pathway; reduced IL-1β formation. | aginganddisease.orgnih.govbioworld.comnih.gov |

| Intracerebral Hemorrhage (ICH) | Mouse/Rat (Collagenase or Blood Injection) | Attenuated brain injury, reduced brain edema, hematoma volume, and neurological deficits. | Protected neurons from hemin-induced toxicity; diminished the interaction of RIPK3 with RIPK1. | ahajournals.orgfrontiersin.orgnih.gov |

| Traumatic Brain Injury (TBI) | Mouse (CCI) | Alleviated brain tissue injury, motor dysfunction, and spatial learning impairment. | Exhibited anti-inflammatory effects. | nih.gov |

Necroptosis has been identified as a contributor to the secondary injury cascade that exacerbates damage following a primary traumatic spinal cord injury (SCI). nih.gov In vivo studies using mouse models of SCI have demonstrated that necroptosis, alongside apoptosis, is a primary form of programmed cell death in the spinal cord after trauma. e-neurospine.org

Table 6: Research Findings of this compound in Spinal Cord Injury Models

| Animal Model | Key Research Findings | Molecular Observations | Reference(s) |

|---|---|---|---|

| Mouse (Compression Injury) | Decreased necroptotic cell death, alleviated tissue damage, increased neuron survival, and improved functional recovery. | Reduced the number of propidium iodide (PI)-positive cells without affecting caspase-3 expression or TUNEL-positive cells. | nih.gov |

Acute Brain Injury Models (e.g., Ischemic Stroke, Intracerebral Hemorrhage)

Necroptosis inhibitors, particularly the widely studied compound Necrostatin-1 (Nec-1) and its analogs, have been investigated in a variety of pre-clinical in vivo models to explore their therapeutic potential in diseases where necroptotic cell death is a key pathological driver. These studies span organ injury, ischemia-reperfusion events, and inflammatory conditions.

Hepatic Injury Models (e.g., Acetaminophen-induced Liver Injury, Nonalcoholic Fatty Liver Disease)

Necroptosis has been identified as a significant contributor to the pathophysiology of various liver diseases.

In models of Acetaminophen (APAP)-induced liver injury , a condition characterized by hepatocyte necrosis, the role of necroptosis has been a subject of investigation. mdpi.comnih.gov While APAP-induced hepatotoxicity is primarily considered a form of oncotic necrosis, some studies suggest an overlap with necroptosis signaling. mdpi.comnih.gov Reports have indicated that Necrostatin-1 (Nec-1) can prevent APAP-induced toxicity. mdpi.com However, the precise role of the core necroptosis machinery has been debated, as studies using mice with genetic deletion of MLKL or RIPK3 did not show protection from APAP-induced cell death. mdpi.com Conversely, knocking down RIPK1 was found to be protective, suggesting a role for RIPK1 independent of its function in the canonical necroptosis pathway in this specific injury model. mdpi.com

In the context of Nonalcoholic Fatty Liver Disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), necroptosis is considered a key pathogenic event. portlandpress.comnih.gov Studies have shown that the core components of the necroptosis pathway, including RIPK1, RIPK3, and MLKL, are upregulated in both human NAFLD and mouse models of NASH. portlandpress.comspandidos-publications.com In murine models using high-fat or methionine- and choline-deficient diets, increased expression of RIPK3 and MLKL was observed. portlandpress.com Functional studies demonstrated that RIPK3 deficiency protected mice from diet-induced liver injury, steatosis, inflammation, and fibrosis. portlandpress.com Furthermore, pharmacological inhibition of RIPK1 with specific inhibitors like RIPA-56 was shown to significantly reduce liver injury, inflammation, fibrosis, and even steatosis in experimental models. nih.govfhu-pacemm.fr

| Hepatic Injury Model | Key Findings | Necroptosis Pathway Involvement | References |

|---|---|---|---|

| Acetaminophen (APAP)-induced Liver Injury | Nec-1 was reported to be protective. However, the role of canonical necroptosis is debated as MLKL/RIPK3 knockout did not prevent injury, while RIPK1 knockdown was protective. | RIPK1-dependent mechanisms appear to contribute to injury, but the involvement of the full RIPK3/MLKL axis is controversial. | mdpi.comamegroups.org |

| Nonalcoholic Fatty Liver Disease (NAFLD)/Nonalcoholic Steatohepatitis (NASH) | RIPK3 deficiency or pharmacological inhibition of RIPK1 (e.g., with RIPA-56) attenuated liver injury, steatosis, inflammation, and fibrosis. | RIPK1, RIPK3, and MLKL are upregulated and activated, driving necroinflammation and disease progression. | portlandpress.comnih.govspandidos-publications.comfhu-pacemm.frfrontiersin.org |

| Renal Injury Model | Key Findings | Necroptosis Pathway Involvement | References |

|---|---|---|---|

| Ischemia-Reperfusion Injury | Administration of Nec-1 attenuated tubular cell injury and reduced overall kidney damage. Mice with kinase-dead RIPK1 were also protected. | The RIPK1/RIPK3/MLKL pathway is activated, mediating tubular cell death and contributing to acute kidney injury. | nih.govkarger.comspandidos-publications.comrevistanefrologia.compnas.orgspandidos-publications.com |

Cardiac Ischemic Injury Models

The role of necroptosis in cardiac ischemia-reperfusion (I/R) injury is well-documented, where it contributes significantly to myocardial cell death and the final infarct size. nih.govfrontiersin.org In animal models of myocardial infarction, necroptosis is activated, as evidenced by the upregulation of key signaling proteins like RIPK3. frontiersin.org The application of necroptosis inhibitors, specifically the RIPK1 inhibitor Necrostatin-1 (Nec-1), has demonstrated significant cardioprotective effects. frontiersin.org In mouse models involving permanent ligation of a coronary artery, Nec-1 was shown to reduce the size of the necrotic area, inhibit subsequent fibrosis, and improve heart function. spandidos-publications.com By inhibiting RIPK1 kinase activity, Nec-1 helps maintain the structural integrity of the myocardium and reduces the inflammatory response associated with cell death, ultimately preserving left ventricular function. nih.govfrontiersin.org

| Cardiac Injury Model | Key Findings | Necroptosis Pathway Involvement | References |

|---|---|---|---|

| Ischemia-Reperfusion Injury / Myocardial Infarction | Nec-1 administration reduced myocardial infarct size, inhibited fibrosis, and improved cardiac function. | RIPK1/RIPK3-mediated necroptosis is activated in cardiomyocytes, contributing to cell death and adverse cardiac remodeling. | spandidos-publications.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com |

Lung Injury Models

Necroptosis plays a critical role in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) from various causes, including infection and inflammation. nih.govfrontiersin.org In mouse models of lipopolysaccharide (LPS)-induced ALI, necroptosis is induced in alveolar epithelial cells. spandidos-publications.com Treatment with Necrostatin-1 (Nec-1) provided marked therapeutic effects, attenuating pulmonary alveolar damage and dysfunction. spandidos-publications.com The protective mechanism of Nec-1 involves the inhibition of necroptotic proteins like RIPK1 and RIPK3 and a reduction in the production of inflammatory cytokines. spandidos-publications.com Furthermore, Nec-1 was found to decrease systemic and lung inflammation and increase survival rates in neonatal mice with sepsis. atsjournals.org Research also suggests that Nec-1's protective effects are linked to the suppression of reactive oxygen species (ROS), which are known to promote necroptosis-induced cell damage. spandidos-publications.com

| Lung Injury Model | Key Findings | Necroptosis Pathway Involvement | References |

|---|---|---|---|

| Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | Nec-1 treatment attenuated alveolar injury, reduced inflammation, and decreased ROS production. | Necroptosis is induced in alveolar epithelial cells, contributing to tissue damage and inflammation. | spandidos-publications.com |

| Sepsis-induced Lung Injury (neonatal mice) | Inhibition of RIPK1 by Nec-1 decreased systemic and pulmonary inflammation and increased survival. | RIPK1-mediated necroptosis contributes to the inflammatory cascade and mortality. | spandidos-publications.comatsjournals.org |

Inflammatory and Autoimmune Disease Models

The investigation of necroptosis inhibitors extends to models of chronic inflammatory and autoimmune diseases where regulated cell death is a key feature.

Psoriasis Models

Psoriasis is a chronic autoimmune skin disorder where inflammation-associated cell death in keratinocytes is a key pathological feature. nih.gov Recent studies have provided strong evidence for the involvement of necroptosis in psoriasis. mdpi.compreprints.org In human psoriatic lesions, the core necroptosis proteins RIPK1 and MLKL were found to be significantly upregulated throughout the epidermis. nih.gov This activation of the necroptosis pathway was validated in imiquimod (IMQ)-induced psoriasiform murine models. mdpi.comaai.org

Pharmacological inhibition of the necroptosis pathway has shown therapeutic potential in these models. The administration of Necrostatin-1s (Nec-1s), a specific inhibitor of RIPK1, significantly reduced the severity of IMQ-induced psoriasis-like dermatitis. nih.govaai.org This treatment suppressed necroptosis in keratinocytes and potently blocked the associated inflammatory responses in vivo. mdpi.com Specifically, Nec-1s treatment led to a significant downregulation in the production of key inflammatory cytokines, including IL-1β, IL-6, IL-17A, and IL-23a. nih.gov These findings suggest that targeting RIPK1-mediated necroptosis could be a viable strategy for treating psoriasis by disrupting the cycle of cell death and inflammation. preprints.org

| Psoriasis Model | Key Findings | Necroptosis Pathway Involvement | References |

|---|---|---|---|

| Imiquimod (IMQ)-induced Psoriasis-like Dermatitis | Administration of the RIPK1 inhibitor Nec-1s reduced the severity of skin inflammation and significantly downregulated inflammatory cytokines (IL-1β, IL-6, IL-17A, IL-23a). | RIPK1 and MLKL are upregulated and activated in keratinocytes, driving necroptotic cell death and promoting a pro-inflammatory environment. | nih.govmdpi.compreprints.orgaai.org |

Arthritis Models

Research in rodent models of arthritis has highlighted the therapeutic potential of inhibiting necroptosis. In a mouse model of arthritis, the administration of Necrostatin-1 (Nec-1), a precursor and structural analog of this compound, was found to significantly suppress the inflammatory response. mdpi.com This was evidenced by a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), interleukin-1β (IL-1β), and interleukin-6 (IL-6), ultimately providing a protective effect against autoimmune arthritis. mdpi.comspandidos-publications.com

Further investigations in a collagen-induced arthritis (CIA) mouse model demonstrated that a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), NST-1s, which is related to this compound, effectively slowed the progression of the disease. dovepress.com This was associated with decreased synovial expression of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), key mediators of necroptosis. dovepress.comresearchgate.net The treatment also led to a reduction in the number of pro-inflammatory Th1 and Th17 cells, alongside an increase in the number of anti-inflammatory Th2 and Treg cells, suggesting that inhibiting RIPK1 can mitigate the autoimmune response and subsequent joint damage. dovepress.com

In an adjuvant arthritis rat model, the use of Nec-1 demonstrated a protective effect on cartilage by inhibiting acid-induced chondrocyte necroptosis. nih.gov This was accompanied by a decrease in the expression of necroptosis markers (RIPK1, RIPK3, p-MLKL, and PGAM5) and inflammatory cytokines (TNF-α and IL-1β). nih.gov These findings underscore the role of necroptosis in cartilage degeneration and suggest that inhibitors like this compound could be beneficial in treating rheumatoid arthritis (RA). nih.gov

Table 1: Effects of Necroptosis Inhibition in Pre-Clinical Arthritis Models

| Model | Inhibitor | Key Findings |

| Mouse Arthritis Model | Nec-1 | Suppressed inflammatory response; Reduced TNF-α, IL-17, IL-1β, IL-6. mdpi.comspandidos-publications.com |

| Collagen-Induced Arthritis (CIA) Mouse Model | NST-1s | Slowed disease progression; Decreased synovial RIPK1, RIPK3, MLKL; Modulated T-cell populations. dovepress.comresearchgate.net |

| Adjuvant Arthritis Rat Model | Nec-1 | Protected cartilage by inhibiting chondrocyte necroptosis; Reduced necroptosis markers and inflammatory cytokines. nih.gov |

Inflammatory Bowel Disease Models

The role of necroptosis in the pathogenesis of inflammatory bowel disease (IBD) has been investigated using various pre-clinical models. In a dextran sulfate sodium (DSS)-induced colitis mouse model, the administration of Necrostatin-1 was shown to be protective. nih.gov Treatment with Nec-1 led to a restoration of body weight, a decrease in colon shortening, reduced damage to the intestinal mucosa, and a decrease in the release of inflammatory factors like IL-6. nih.gov Mechanistically, Nec-1 was found to decrease the expression of RIPK1 and RIPK3 while increasing the expression of caspase-8, thereby shifting the mode of cell death away from necroptosis. nih.gov

However, the role of necroptosis in IBD appears to be complex and model-dependent. While some studies using the DSS colitis model have shown that genetic ablation of MLKL or RIPK3 can be protective, other studies have reported that the absence of these molecules exacerbates the severity of colitis. frontiersin.org This suggests that the contribution of necroptosis to intestinal inflammation can vary. In a model combining DSS with the genetic ablation of key necroptosis blockers like caspase-8, the involvement of necroptosis in intestinal epithelial cell (IEC) death is more pronounced. frontiersin.org

Further studies have highlighted that necroptosis impairs the function of the intestinal epithelial barrier. nih.gov In pediatric IBD patients, an increase in phosphorylated MLKL (pMLKL) is correlated with a reduction in E-cadherin, a key component of adherens junctions. nih.gov In a DSS-induced colitis model, inhibiting RIPK1 led to increased expression of the tight junction proteins E-cadherin, Occludin, and Zonulin-1. nih.gov

Table 2: Effects of Necroptosis Inhibition in Pre-Clinical IBD Models

| Model | Inhibitor/Genetic Modification | Key Findings |

| DSS-induced Colitis Mouse Model | Nec-1 | Restored body weight, reduced colon shortening and mucosal damage; Decreased IL-6; Decreased RIPK1/RIPK3, increased caspase-8. nih.gov |

| DSS-induced Colitis Mouse Model | MLKL or RIPK3 knockout | Conflicting results: both protective and exacerbating effects on colitis severity reported. frontiersin.org |

| DSS-induced Colitis Mouse Model | RIPK1 inhibition | Increased expression of E-cadherin, Occludin, and Zonulin-1. nih.gov |

Atherosclerosis Models

Investigations in mouse models of atherosclerosis have demonstrated a significant role for necroptosis in plaque development and instability. In Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, treatment with Necrostatin-1 was found to promote features of plaque stability and even reduce the size of established lesions. nih.gov Notably, these beneficial effects were observed without altering plasma lipid levels, suggesting a direct effect on the processes within the arterial wall. nih.gov

The expression of key necroptosis-mediating proteins, RIPK3 and MLKL, is increased in the atherosclerotic plaques of both humans and mouse models. researchgate.netfrontiersin.org Atherogenic forms of low-density lipoprotein (LDL) have been shown to increase the transcription and phosphorylation of RIPK3 and MLKL, which are critical steps in the execution of necroptosis. researchgate.netfrontiersin.org The detection of phosphorylated MLKL in advanced atheromas is considered a definitive biomarker of necroptotic activity in atherosclerosis. frontiersin.org A radiolabeled version of Nec-1, ¹²³I-Nec-1, has been shown to specifically localize to atherosclerotic plaques in ApoE-/- mice, with its uptake correlating with the lesion area, highlighting its potential for both diagnostic and therapeutic applications. researchgate.netnih.gov

Table 3: Effects of Necroptosis Inhibition in Pre-Clinical Atherosclerosis Models

| Model | Inhibitor | Key Findings |

| ApoE-/- Mouse Model (high-fat diet) | Nec-1 | Promoted plaque stability; Reduced size of established lesions without affecting plasma lipids. nih.gov |

| ApoE-/- Mouse Model (established atherosclerosis) | Nec-1 | Reduced lesion size and necrotic core formation. researchgate.netnih.gov |

| ApoE-/- Mouse Model | ¹²³I-Nec-1 | Specific localization to atherosclerotic plaques, correlating with lesion area. researchgate.netnih.gov |

Cancer Research Models (Exploring Pro-tumorigenic vs. Anti-tumorigenic Roles of Necroptosis)

The role of necroptosis in cancer is multifaceted, with evidence supporting both pro-tumorigenic and anti-tumorigenic functions depending on the context.

In some models, necroptosis appears to promote tumor progression and metastasis. By inducing inflammation through the release of damage-associated molecular patterns (DAMPs), necroptosis can create a microenvironment that supports tumor growth and invasion. nih.gov The pro-inflammatory cytokine TNF-α, a key trigger of necroptosis, has been linked to cancer progression and poor prognosis in several malignancies. spandidos-publications.comnih.gov In a mouse model of colitis-associated tumorigenesis, the inactivation of RIPK1 with Nec-1 was shown to alleviate inflammation and subsequent tumor development. nih.gov Furthermore, in an orthotopic mouse model of breast cancer, the silencing of MLKL in tumor cells, which converts necroptosis to apoptosis, led to a decrease in lung metastasis. nih.gov

Conversely, necroptosis can also act as a tumor-suppressive mechanism, particularly in cancer cells that have become resistant to apoptosis. spandidos-publications.com Inducing necroptosis has been proposed as an alternative strategy to eliminate cancer cells. spandidos-publications.com A decreased expression of RIPK3 or MLKL has been associated with a worse prognosis in several cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia, suggesting a tumor-suppressive role for the necroptotic machinery. spandidos-publications.com In some cancer cell lines, such as human colon cancer HT-29 cells, necroptosis can be robustly induced, providing a model system to screen for compounds that modulate this pathway. oncotarget.com The combination of SMAC mimetics with caspase inhibitors has been shown to induce necroptosis in drug-resistant human breast cancer cells. nih.gov

The decision between a pro- or anti-tumorigenic outcome of necroptosis may depend on the specific tumor type, the genetic background of the cancer cells, and the composition of the tumor microenvironment.

Table 4: Dual Roles of Necroptosis in Pre-Clinical Cancer Models

| Role | Model/Context | Key Findings |

| Pro-tumorigenic | Colitis-associated tumorigenesis mouse model | Nec-1 treatment alleviated inflammation and tumorigenesis. nih.gov |

| Orthotopic breast cancer mouse model | MLKL silencing reduced lung metastasis. nih.gov | |

| Anti-tumorigenic | Apoptosis-resistant cancer cells | Necroptosis serves as an alternative cell death pathway. spandidos-publications.com |

| Drug-resistant breast cancer cells | Combination of SMAC mimetics and caspase inhibitors induced necroptosis. nih.gov | |

| Various human cancers | Decreased RIPK3 or MLKL expression correlated with poor prognosis. spandidos-publications.com |

Infectious Disease Models

Necroptosis is increasingly recognized as a critical host defense mechanism against various pathogens, although some pathogens have evolved strategies to evade or manipulate this cell death pathway. numberanalytics.com

In models of viral infection, necroptosis can play a dual role. For some viruses, such as vaccinia virus, necroptosis of infected cells is necessary for infection control. frontiersin.org RIPK3-deficient animals show impaired control of vaccinia virus infection and increased inflammation. frontiersin.org However, some viruses encode proteins that can inhibit necroptosis to promote their own replication. For instance, the viral inhibitor of RIP activation (vRIA) disrupts the interaction between DAI and RIPK3, thereby suppressing cytomegalovirus-mediated necroptosis. spandidos-publications.com

In the context of influenza A virus (IAV) infection in mice, necroptosis is induced in the lungs, particularly in infiltrating immune cells and alveolar epithelial cells. frontiersin.org This process is mediated by the Z-DNA binding protein 1 (ZBP1). frontiersin.org While necroptosis can contribute to clearing the virus, the resulting inflammation and cell damage can also exacerbate the severity of the disease. frontiersin.org

In bacterial infection models, such as with Salmonella typhimurium, the role of necroptosis is also complex. In a venous infection model, RIPK3 knockout was found to reduce splenic macrophage death, leading to lower bacterial numbers and prolonged survival of the mice. spandidos-publications.com This suggests that in this context, necroptosis of macrophages is detrimental to the host.

These findings indicate that necroptosis is a key battleground in the host-pathogen interaction. The outcome for the host depends on the specific pathogen, the cell type undergoing necroptosis, and the balance between pathogen clearance and immunopathology.

Table 5: Role of Necroptosis in Pre-Clinical Infectious Disease Models

| Pathogen | Model | Key Findings |

| Vaccinia Virus | Mouse model | Necroptosis is required for infection control; RIPK3 deficiency impairs viral clearance. frontiersin.org |

| Cytomegalovirus | In vitro models | Viral protein vRIA inhibits necroptosis by disrupting DAI-RIPK3 interaction. spandidos-publications.com |

| Influenza A Virus (IAV) | Mouse model | IAV induces ZBP1-dependent necroptosis in lung immune and epithelial cells, contributing to both viral clearance and pathology. frontiersin.org |

| Salmonella typhimurium | Venous infection mouse model | RIPK3 knockout reduces macrophage death and bacterial load, improving survival. spandidos-publications.com |

Methodological Considerations and Tools for Necroptosis-in-1 Research

Assays for Assessing Necroptosis-IN-1 Efficacy in Cellular Models

To evaluate the effectiveness of this compound in preventing necroptotic cell death, researchers employ several key cellular assays. These assays provide quantitative data on cell viability, membrane integrity, and metabolic activity.

Cell Viability Assays: These assays are fundamental to determining whether this compound can rescue cells from induced necroptosis. Common methods include:

Tetrazolium-based assays (e.g., MTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. nih.gov A reduction in the conversion of tetrazolium salts to colored formazan products indicates decreased cell viability. nih.gov

Resazurin Reduction Assays: Similar to tetrazolium assays, these fluorometric assays measure metabolic activity through the reduction of resazurin to the fluorescent resorufin. nih.gov However, it's noted that prolonged exposure to resazurin can itself be cytotoxic and may deplete ATP levels, potentially confounding results. nih.gov

Membrane Integrity Assays: A hallmark of necroptosis is the loss of plasma membrane integrity. nih.gov Assays that measure this include:

Lactate Dehydrogenase (LDH) Release Assay: This spectrophotometric assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon membrane rupture. frontiersin.org

Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods rely on the principle that viable cells with intact membranes exclude certain dyes. Conversely, cells that have lost membrane integrity will take up the dye and can be identified and quantified using microscopy or flow cytometry.

ATP Depletion Detection: Necroptosis is an energy-dependent process that ultimately leads to a severe depletion of intracellular ATP. nih.govahajournals.org

Luminogenic ATP Assays: These highly sensitive assays use luciferase to generate a luminescent signal proportional to the amount of ATP present in the cell lysate. nih.gov A significant drop in ATP levels is a strong indicator of necrotic cell death. nih.govnih.gov this compound's efficacy can be assessed by its ability to prevent this ATP depletion in cells stimulated to undergo necroptosis. frontiersin.org

Table 1: Key Cellular Assays for this compound Efficacy

| Assay Type | Principle | Measured Parameter | Relevance to this compound |

| Cell Viability Assays | |||

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric signal proportional to viable cell number. | Determines if the compound preserves cell viability. |

| Resazurin Assay | Reduction of resazurin to fluorescent resorufin by viable cells. | Fluorescent signal proportional to metabolic activity. | Assesses the protective effect on cellular metabolism. |

| Membrane Integrity Assays | |||

| LDH Release Assay | Measurement of cytosolic LDH released from cells with damaged membranes. | Spectrophotometric measurement of LDH activity in the medium. | Quantifies the extent of plasma membrane rupture prevented by the compound. |

| Dye Exclusion (Trypan Blue/PI) | Uptake of dye by cells with compromised membrane integrity. | Microscopic or flow cytometric count of stained (non-viable) cells. | Directly visualizes and quantifies the preservation of membrane integrity. |

| ATP Level Detection | |||

| Luciferase-based ATP Assay | Luciferase-catalyzed reaction using ATP, producing light. | Luminescent signal directly proportional to intracellular ATP levels. | Measures the compound's ability to prevent the characteristic energy collapse of necroptosis. |

Biochemical Analysis of Necroptotic Markers in the Presence of this compound

To confirm that this compound acts on the intended necroptotic pathway, it is crucial to analyze the biochemical markers that define this process. The core of necroptosis signaling involves the sequential activation of specific kinases. frontiersin.org

The central signaling cascade involves Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). frontiersin.orgspandidos-publications.com The activation of these proteins is characterized by their phosphorylation and subsequent oligomerization. nih.govbiologists.com

Key biochemical analyses include:

Western Blot Analysis: This technique is widely used to detect the phosphorylation status of RIPK1, RIPK3, and MLKL. spandidos-publications.comfrontiersin.org Antibodies specific to the phosphorylated forms of these proteins are used to probe cell lysates. A reduction in the phosphorylation of these key mediators in the presence of this compound would provide strong evidence of its inhibitory activity. frontiersin.org For instance, the autophosphorylation of RIPK1 at serine 166 is a key indicator of its activation. mdpi.com

Co-immunoprecipitation (Co-IP): This method is used to study protein-protein interactions. In the context of necroptosis, Co-IP can demonstrate the formation of the "necrosome," a complex formed by the interaction of RIPK1 and RIPK3. biologists.com this compound's ability to disrupt the formation of this complex can be assessed by performing Co-IP for RIPK1 and then immunoblotting for RIPK3, or vice versa. biologists.com

MLKL Oligomerization Assays: Following phosphorylation by RIPK3, MLKL forms oligomers that translocate to the plasma membrane. nih.govbiologists.com These oligomers can be detected using non-reducing polyacrylamide gel electrophoresis (PAGE) followed by Western blotting, where they appear as higher molecular weight bands. The inhibition of MLKL oligomerization is a key downstream indicator of necroptosis inhibition. spandidos-publications.com

Complementary Genetic Models and Pharmacological Approaches in Conjunction with this compound Studies

To validate the specificity of this compound and to further elucidate the necroptotic pathway, its use is often complemented by genetic and other pharmacological tools. spandidos-publications.comacs.org

Other Necroptosis Inhibitors: Comparing the effects of this compound with other known necroptosis inhibitors provides a valuable benchmark. These inhibitors may target different components of the pathway:

Necrostatin-1 (Nec-1) and its analogs (e.g., Nec-1s): These are well-characterized inhibitors of RIPK1 kinase activity. frontiersin.orgmdpi.com Comparing the cellular and biochemical effects of this compound to those of Nec-1 can help to pinpoint its target and relative potency.

GSK'872: A specific inhibitor of RIPK3 kinase activity. spandidos-publications.com

Necrosulfonamide (NSA): An inhibitor that covalently binds to and blocks the function of human MLKL. nih.gov

By using these complementary approaches, researchers can build a more robust case for the mechanism of action of this compound and rule out off-target effects.

Advanced Imaging Techniques for Monitoring this compound Effects in Vivo

While cellular assays are crucial, understanding the effects of this compound in a whole-organism context requires advanced in vivo imaging techniques. nih.gov These methods allow for the non-invasive visualization and quantification of necroptotic cell death.

Radiolabeled Tracers for SPECT/PET: Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are highly sensitive nuclear imaging techniques. researchgate.net To image necroptosis, specific tracers that bind to markers of dying cells are used. nih.gov

Annexin V: One of the earliest signs of programmed cell death is the exposure of phosphatidylserine (PS) on the outer surface of the cell membrane. pnas.org Annexin V has a high affinity for PS. When labeled with a radionuclide like Technetium-99m (99mTc), it can be used to image areas of cell death in vivo. nih.govpnas.org

IRDye800CW: This near-infrared dye can be radiolabeled (e.g., with Gallium-68) and has been shown to act as a noninvasive cell death tracer. nih.gov

Bioluminescence and Fluorescence Imaging: These optical imaging techniques are powerful tools, particularly in preclinical small-animal models. researchgate.netresearchgate.net They often require the use of reporter genes (e.g., luciferase) or fluorescent probes. researchgate.net While their penetration depth limits application in humans, they are invaluable for studying disease progression and therapeutic response in animal models. researchgate.net For example, a decrease in a bioluminescent signal from a tumor expressing luciferase could indicate cell death, and the protective effect of this compound could be monitored over time. eur.nl

These imaging modalities offer the ability to longitudinally track the efficacy of this compound in preclinical models of diseases where necroptosis is implicated, such as ischemia-reperfusion injury or neurodegenerative disorders. mdpi.comfrontiersin.org

Omics Approaches to Elucidate this compound Induced Cellular Changes

To gain a comprehensive, unbiased understanding of the global cellular response to this compound, researchers are increasingly turning to "omics" technologies. rsc.org These high-throughput methods can identify novel targets and pathways affected by the compound.

Proteomics and Phosphoproteomics: Since necroptosis is driven by a kinase cascade, phosphoproteomics is particularly powerful. rsc.org This approach can identify thousands of phosphorylation events across the proteome, revealing not only the direct targets of the RIPK1-RIPK3-MLKL axis but also downstream signaling pathways that are modulated. rsc.orgnih.gov Comparing the phosphoproteome of cells undergoing necroptosis with and without this compound treatment can precisely map the compound's impact on cellular signaling networks. rsc.org

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and tissues. metwarebio.com Necroptosis involves significant metabolic changes, including ATP depletion and alterations in glycolysis and the Krebs cycle. nih.gov Metabolomic analysis can provide a detailed snapshot of the metabolic state of the cell and how it is preserved by this compound treatment. mdpi.com

Integrated Multi-Omics Analysis: The most powerful approach involves integrating data from multiple omics platforms (e.g., proteomics, metabolomics, and transcriptomics). metwarebio.comoup.com This allows for the construction of comprehensive models of the cellular response to this compound, linking changes in protein phosphorylation to alterations in metabolic pathways and gene expression. metwarebio.com This holistic view can uncover complex regulatory networks and reveal previously unknown mechanisms of action.

Comparative Analysis: Necroptosis-in-1 in Relation to Other Regulated Cell Death Modalities

Distinguishing Necroptosis from Apoptosis Using Necroptosis-IN-1 as a Tool Compound

Necroptosis and apoptosis are two distinct forms of programmed cell death with different morphological features and signaling cascades. researchgate.netakadeum.com this compound is instrumental in differentiating these pathways primarily due to its specific target, the kinase activity of RIPK1, which is a central regulator of necroptosis. nih.govfrontiersin.org

Apoptosis is characterized by cell shrinkage, membrane blebbing, and nuclear fragmentation, and is fundamentally dependent on the activation of a family of proteases called caspases. researchgate.netnih.gov In contrast, necroptosis is a caspase-independent pathway that morphologically resembles necrosis, featuring cell swelling and rupture of the plasma membrane. spandidos-publications.comatsjournals.orgembopress.org The decision between apoptosis and necroptosis often hinges on the activity of caspase-8. nih.govmdpi.com

In response to stimuli like Tumor Necrosis Factor (TNF), RIPK1 can initiate two different downstream pathways. frontiersin.orgrsc.org If caspase-8 is active, it cleaves RIPK1 and RIPK3, thereby inactivating the necroptotic pathway and promoting apoptosis. nih.govnih.gov However, when caspase-8 is inhibited or absent, RIPK1 can auto-phosphorylate and interact with RIPK3 to form a complex known as the necrosome. nih.govmdpi.comspandidos-publications.com This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis. frontiersin.orgmdpi.com

This compound specifically inhibits the kinase activity of RIPK1. nih.gov By applying this compound to a cellular model, researchers can block the formation of the active necrosome. If the observed cell death is prevented by this compound, it indicates that the cells were undergoing necroptosis. Conversely, if cell death proceeds despite the presence of this compound, it suggests an alternative pathway, such as apoptosis, is active. Thus, this compound allows for the precise identification of RIPK1 kinase-dependent necroptosis, separating it from the caspase-dependent apoptotic pathway. spandidos-publications.comresearchgate.net

| Characteristic | Apoptosis | Necroptosis | Effect of this compound |

|---|---|---|---|

| Key Mediator | Caspases (especially Caspase-8 and Caspase-3) | RIPK1, RIPK3, MLKL | Inhibits RIPK1 kinase activity, blocking the pathway |

| Caspase Dependence | Dependent | Independent | No direct effect on caspases |

| Morphology | Cell shrinkage, membrane blebbing, apoptotic bodies | Cell swelling, organelle damage, membrane rupture | Prevents necroptotic morphology |

| Inflammatory Response | Generally non-inflammatory | Highly inflammatory due to DAMPs release | Reduces inflammation by blocking necroptosis |

Interplay with Pyroptosis and Ferroptosis in the Context of this compound Action

Necroptosis is part of a broader network of regulated necrosis that includes pyroptosis and ferroptosis. While distinct, these pathways can be co-activated and exhibit significant crosstalk.

Pyroptosis is a pro-inflammatory form of cell death dependent on the activation of caspases (caspase-1, -4, -5, or -11) which cleave Gasdermin D (GSDMD). cellsignal.comresearchgate.net The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines. cellsignal.com Necroptosis can lead to inflammation that activates pyroptosis through the release of damage-associated molecular patterns (DAMPs). cellsignal.comnih.gov While this compound directly targets the RIPK1-driven necroptosis pathway, its downstream effects can consequently modulate the inflammatory environment that might trigger pyroptosis. However, this compound does not directly inhibit the core pyroptotic machinery like caspases or GSDMD.